
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde” is an organic compound that is a part of the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group and a trifluoromethyl group . The exact 3D structure may be determined using computational methods or experimental techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Detection in Liquor and Spirits
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, as a compound, has implications in the detection of acetaldehyde, a key flavor constituent in liquor and spirits associated with their spicy taste. A study developed a fluorescence sensor for acetaldehyde that, when combined with this compound in aqueous solution, produces an aggregation-induced emission luminogen (AIEgen) leading to a "turn-on" fluorescence response. This method offers advantages over traditional gas chromatography, including simplicity and the capability of real-time detection in liquor and spirits samples (Yang et al., 2019).
Organocatalytic Acetalization
The acid-free, organocatalytic acetalization of aldehydes, including 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, has been facilitated using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method enables the production of acetals at room temperature with high yield and efficiency, presenting a mild alternative to traditional acid-catalyzed processes (Kotke & Schreiner, 2006).
Reactions with CeO2-Supported Catalysts
Studies have shown that acetaldehyde, including derivatives like 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, undergoes various reactions on CeO2 and CeO2-supported catalysts. These reactions include oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions, highlighting the compound's versatility in chemical synthesis and potential applications in developing new catalytic processes (Idriss et al., 1995).
Applications in Cancer Research
Research into the reactivity of cyclic salicyl-derived O,O-acetals with 5-fluorouracil has led to the development of new O,N-acetals with significant antiproliferative activity against breast cancer cells. This demonstrates the potential of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde derivatives in synthesizing compounds with therapeutic applications (Saniger et al., 2003).
Organometallic Fluorine Chemistry
The field of organometallic fluorine chemistry, including the use of fluorinated phenyl groups as in 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, is expanding to develop new methods for the selective introduction of fluorine into aromatic compounds. This research is crucial for creating selectively fluorinated organic molecules used in pharmaceuticals and agrochemicals, demonstrating the broader applicational scope of such compounds (Grushin, 2010).
Safety and Hazards
The safety data sheet for a related compound, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQCPKACITDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

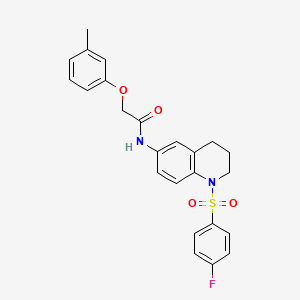
![8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
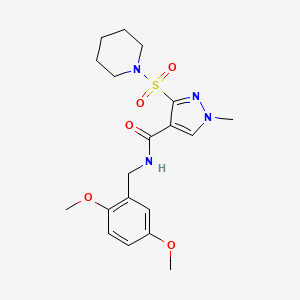
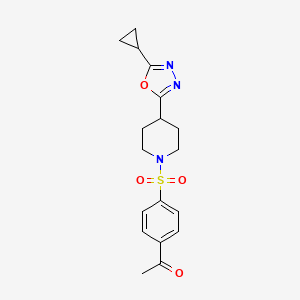

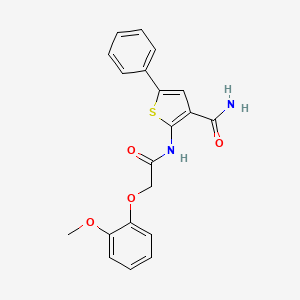
![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)
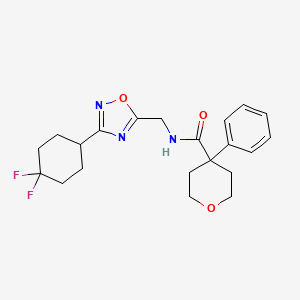

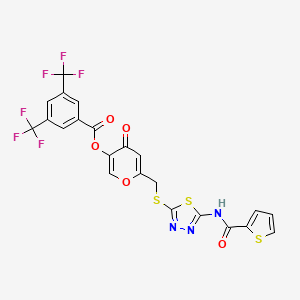
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2647722.png)
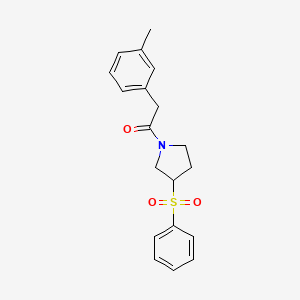
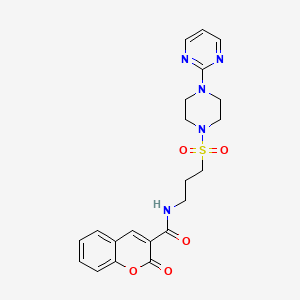
![N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647725.png)